molecular formula C14H15N5 B11206557 N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11206557
M. Wt: 253.30 g/mol
InChI Key: GMDUWMHXULXFPM-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both pyrazole and pyrimidine rings in its structure contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.

    Substitution Reactions: The final step involves the introduction of the 3,5-dimethylphenyl and methyl groups. This can be accomplished through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if halogenated derivatives are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenated precursors, strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can lead to fully saturated compounds.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of cyclin-CDK complexes and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit CDKs makes it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H15N5/c1-9-4-10(2)6-11(5-9)18-13-12-7-17-19(3)14(12)16-8-15-13/h4-8H,1-3H3,(H,15,16,18)

InChI Key

GMDUWMHXULXFPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C)C

Origin of Product

United States

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